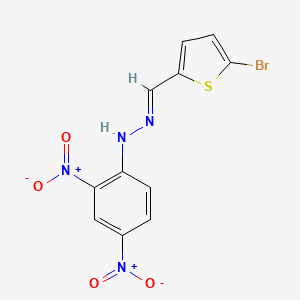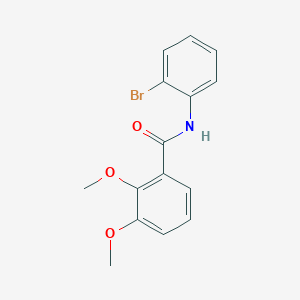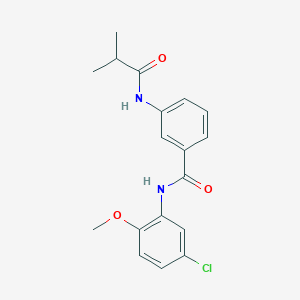
5-bromo-2-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-thiophenecarbaldehyde (2,4-dinitrophenyl)hydrazone is a chemical compound used in scientific research. It is a derivative of hydrazine and is commonly referred to as BTDPH. This compound is synthesized through a simple reaction and has several applications in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of BTDPH involves the formation of a hydrazone bond between the aldehyde or ketone and the 2,4-dinitrophenylhydrazine moiety of the compound. This reaction is reversible and is dependent on the pH of the solution. The resulting product is a yellow-orange colored compound that absorbs light at a specific wavelength.
Biochemical and Physiological Effects:
BTDPH has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in laboratory experiments. However, it should be handled with care as it can cause irritation to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BTDPH in laboratory experiments include its ease of synthesis, stability, and specificity towards aldehydes and ketones. It is also a cost-effective reagent that can be used in large-scale experiments. The limitations of using BTDPH include its sensitivity to pH and the potential for interference from other compounds in the sample.
Direcciones Futuras
There are several future directions for the use of BTDPH in scientific research. One potential application is in the development of biosensors for the detection of aldehydes and ketones in real-time. Another potential direction is the use of BTDPH in the development of new drugs for the treatment of diseases such as diabetes and cancer. Additionally, there is potential for the use of BTDPH in the analysis of environmental samples for the detection of pollutants.
Métodos De Síntesis
BTDPH is synthesized by reacting 5-bromo-2-thiophenecarbaldehyde with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol and is typically completed within a few hours. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
BTDPH is commonly used in scientific research as a reagent for the detection and quantification of aldehydes and ketones. It reacts with these functional groups to form a colored product that can be measured spectrophotometrically. This reaction is widely used in the analysis of carbohydrates, lipids, and proteins in biological samples.
Propiedades
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O4S/c12-11-4-2-8(21-11)6-13-14-9-3-1-7(15(17)18)5-10(9)16(19)20/h1-6,14H/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEMYNQHHJVWQE-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)


![methyl 2-{[(4-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5693747.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5693761.png)
![N'-[(2,4-dichlorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5693763.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)

![(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenyl)dimethylamine](/img/structure/B5693791.png)

![N-isopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5693821.png)
